Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a trifluoromethylphenyl group at position 3 and a 4-chlorobenzamido substituent at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorobenzamido moiety may contribute to binding affinity through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-7-14(24)8-4-12)17(16)21(32)30(29-18)15-9-5-13(6-10-15)23(25,26)27/h3-11H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOHEWNXBYONJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure and potential biological activities have garnered interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a central thieno[3,4-d]pyridazine ring system, substituted with various functional groups that enhance its biological properties. The molecular formula is , with a molecular weight of approximately 501.48 g/mol. The presence of a trifluoromethyl group increases lipophilicity, potentially improving biological activity compared to similar compounds.
Structural Formula
Research indicates that compounds in the thienopyridazine class exhibit various biological activities, including:
- Antimicrobial Activity : Some thienopyridazines have shown effectiveness against bacterial strains by inhibiting specific enzymes or disrupting cellular functions.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cells, possibly through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammatory markers in vitro.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of thienopyridazines against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays :
- Anti-inflammatory Activity :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Key differences :
- At position 3, the target compound retains the 4-trifluoromethylphenyl group (as in 30), whereas 31 uses a 4-trifluoromethoxyphenyl group.
Spectral and Physicochemical Properties
The 4-chlorobenzamido group in the target compound likely shifts aromatic proton signals downfield compared to 30/31 due to electron-withdrawing effects. The IR spectrum would distinguish the amide C=O stretch (~1658 cm⁻¹) from the NH₂ stretches in 30/31.
Comparison with Heterocyclic Derivatives
Thiazolo[3,2-a]pyrimidine Derivatives (Evidences 7–8)
Compounds like ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () share ester functionalities but differ in core structure (thiazolo[3,2-a]pyrimidine vs. thieno[3,4-d]pyridazine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
